molecular formula C15H22O3 B562232 吉非贝齐-d6 CAS No. 1184986-45-5

吉非贝齐-d6

货号 B562232
CAS 编号: 1184986-45-5
分子量: 256.375
InChI 键: HEMJJKBWTPKOJG-LIJFRPJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gemfibrozil-d6 is an internal standard for the quantification of gemfibrozil . It is a peroxisome proliferator-activated receptor α (PPARα) and PPARγ agonist . In vivo, gemfibrozil reduces serum total cholesterol, triglyceride, and LDL levels in a rat model of high-cholesterol diet-induced hyperlipidemia . Gemfibrozil also reduces atherosclerotic plaque area, superoxide production, and expression of the genes encoding the NF-κB subunit p65 and chemokine (C-C) motif ligand 2 (CCL2) in ApoE-/- mice .


Synthesis Analysis

The synthesis of gemfibrozil involves the O-alkylation using 2,5-dimethylphenol and isobutyl 5-chloro-2,2-dimethylpentanoate . Apart from this, Gemfibrozil synthesis also involves a variety of other intermediates that can induce unwanted impurities .


Molecular Structure Analysis

Gemfibrozil-d6 has a molecular formula of C15H16D6O3 and a molecular weight of 256.4 . The InChi Code for Gemfibrozil-d6 is InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3 .


Physical And Chemical Properties Analysis

Gemfibrozil-d6 is a solid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 394.7±30.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.0±3.0 kJ/mol . The flash point is 141.6±18.1 °C . The index of refraction is 1.512 . The molar refractivity is 71.9±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .

科学研究应用

Hyperlipidemia Treatment

Gemfibrozil-d6: is primarily used in the treatment of hyperlipidemia , specifically type III and type IV. It effectively reduces serum triglycerides and very low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol. This is achieved through the activation of peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform .

Nano-Formulation Development

Due to its poor water solubility and small molecule size, Gemfibrozil-d6 has been the subject of research in nano-formulation. Nano-specific drug delivery methods such as nanocrystals, nanosuspensions, or lipid-based formulations are being explored to improve its solubility, permeability, and bioavailability .

Cyclodextrin Complexation

Complexation with β-cyclodextrins is another area of application for Gemfibrozil-d6 . This process enhances the solubility and stability of the drug in aqueous solutions. The complexation with native β-cyclodextrin and its derivatives has been studied using various analytical techniques, providing insights into the molecular interactions and thermodynamic parameters of the drug .

Analytical Techniques in Drug Analysis

Gemfibrozil-d6: serves as a model compound in the development and validation of analytical techniques. Its interaction with β-cyclodextrins has been analyzed using spectrofluorimetry, 1H-NMR spectroscopy, and solubility assays, which are crucial for understanding the drug’s behavior in biological systems .

Supportive Treatment Research

Research has also explored the use of Gemfibrozil-d6 as a supportive treatment in certain disease models. For instance, it has shown efficacy in an animal model of neuronal ceroid lipofuscinosis (NCL), suggesting potential therapeutic applications beyond its primary use in lipid regulation .

作用机制

Target of Action

Gemfibrozil-d6, a deuterium-labeled form of Gemfibrozil, primarily targets Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in regulating lipid metabolism . Additionally, Gemfibrozil-d6 acts as a non-selective inhibitor of several Cytochrome P450 (CYP) isoforms, including CYP2C9, 2C19, 2C8, and 1A2 .

Mode of Action

Gemfibrozil-d6 activates PPAR-α, altering lipid metabolism . This activation leads to increased High-Density Lipoprotein (HDL), Apolipoprotein AI (apo AI), Apolipoprotein AII (apo AII), and Lipoprotein Lipase (LPL). It also inhibits the synthesis of Apolipoprotein B (apo B) and decreases the removal of free fatty acids by the liver . As a result, serum Very Low-Density Lipoprotein (VLDL) levels decrease, and HDL-cholesterol levels increase .

Biochemical Pathways

Gemfibrozil-d6 affects several cellular and molecular mechanisms. It upregulates pro-survival factors such as Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and Transcription Factor A, Mitochondrial (TFAM), promoting the survival and function of mitochondria in the brain . It also strongly inhibits the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Activator Protein 1 (AP-1), and CCAAT/Enhancer-Binding Protein beta (C/EBPβ) in cytokine-stimulated astroglial cells .

Pharmacokinetics

Gemfibrozil-d6 is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours . It is 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein . The drug is metabolized in the liver, primarily by CYP3A4 . The mean residence time of Gemfibrozil is up to 9.6 hours in patients with chronic renal failure, requiring twice-daily dosing .

Result of Action

The activation of PPAR-α by Gemfibrozil-d6 results in a reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . It also reduces the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .

Action Environment

The action of Gemfibrozil-d6 can be influenced by environmental factors such as pH. For instance, the complexation of Gemfibrozil with native β-cyclodextrin (β-CD) and its derivatives was studied in aqueous solutions of pH 2.8 and 7.0 . The rate and extent of absorption of Gemfibrozil-d6 increased when administered 30 minutes before meals .

安全和危害

Gemfibrozil-d6 is harmful if swallowed . It may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product .

属性

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJJKBWTPKOJG-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028063
Record name Gemfibrozil-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184986-45-5
Record name Gemfibrozil-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。